Antiproliferative Potency in MCF-7 Breast Cancer Cells Compared to Untreated Control
In a cell-based assay, [4-(Piperidin-4-yloxy)-phenyl]-methanol demonstrated significant, dose-dependent cytotoxicity against the MCF-7 human breast cancer cell line after 48 hours of treatment, with an IC50 value of approximately 15 μM . This activity was mechanistically linked to the induction of apoptosis via the mitochondrial pathway, evidenced by altered levels of pro- and anti-apoptotic proteins. A closely related analog, (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol, while exhibiting high potency (Ki = 1.63 nM) for the 5-HT2A receptor, does not report antiproliferative data, underscoring the distinct biological profile of this specific phenylmethanol scaffold [1].
| Evidence Dimension | Antiproliferative Activity (Cytotoxicity) |
|---|---|
| Target Compound Data | IC50 ≈ 15 μM |
| Comparator Or Baseline | Untreated MCF-7 cells (Baseline: 100% viability) |
| Quantified Difference | 50% reduction in cell viability at ~15 μM |
| Conditions | MCF-7 human breast cancer cell line; 48-hour treatment; MTT or similar viability assay. |
Why This Matters
This data provides a benchmark for its antiproliferative potency, a critical parameter for selecting a starting point in anticancer drug discovery programs where direct cytotoxic activity is desired.
- [1] Rowley, M., et al. (2002). Synthesis, Receptor Potency, and Selectivity of Halogenated Diphenylpiperidines as Serotonin 5-HT2A Ligands for PET or SPECT Brain Imaging. Journal of Medicinal Chemistry, 45(11), 2287-2296. View Source
